N6-Anisoyladenosine

Beschreibung

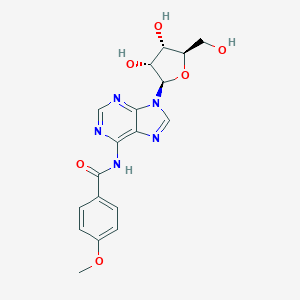

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVLBCYELIMFHS-XWXWGSFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of N⁶-Anisoyladenosine

[1]

Executive Summary

N⁶-Anisoyladenosine (CAS: 56883-05-7) is a synthetic N⁶-substituted purine nucleoside analog.[1][2] Structurally, it consists of an adenosine core modified at the N⁶ position with an anisoyl (4-methoxybenzoyl) group.[1]

Its mechanism of action is pleiotropic, characterized by two distinct but interconnected pathways:[1]

-

Adenosine Receptor Modulation (Surface): It acts as a ligand for Adenosine Receptors (ARs), exhibiting selectivity profiles typical of bulky N⁶-derivatives, often favoring the A₃ Adenosine Receptor (A₃AR) as a partial agonist or antagonist, depending on the species and tissue context.[1]

-

Intracellular Metabolic Interference (Cytokinin-like Activity): Upon cellular entry via Equilibrative Nucleoside Transporters (ENTs), it mimics natural cytokinins.[1] It interacts with Adenosine Kinase (AK) , acting as either a competitive inhibitor or a "missed-out" substrate, leading to the disruption of the adenosine salvage pathway and induction of apoptosis via the intrinsic mitochondrial pathway.[1]

Chemical Identity & Structural Biology

The biological activity of N⁶-Anisoyladenosine is dictated by its Structure-Activity Relationship (SAR).[1]

-

Core Scaffold: Adenosine (9-β-D-ribofuranosyladenine).[1]

-

N⁶-Modification: The 4-methoxybenzoyl (anisoyl) group provides significant steric bulk and lipophilicity compared to the endogenous ligand, adenosine.[1]

-

SAR Implications:

-

Receptor Selectivity: The bulky N⁶-substituent prevents efficient binding to the high-affinity "deep" pocket of the A₂A receptor but is accommodated by the hydrophobic regions of the A₃ and A₁ receptors.[1]

-

Metabolic Stability: The amide linkage (benzoyl) is more resistant to deamination by Adenosine Deaminase (ADA) compared to N⁶-alkyl derivatives (e.g., N⁶-benzyladenosine), prolonging its half-life in biological systems.[1]

-

Primary Mechanism of Action

Pathway A: Adenosine Receptor Signaling (G-Protein Coupled)

N⁶-Anisoyladenosine primarily targets the A₃ Adenosine Receptor (A₃AR) .[1] Unlike A₂A receptors (Gs-coupled), the A₃AR is coupled to Gi/Gq proteins .[1]

-

Ligand Binding: N⁶-Anisoyladenosine binds to the orthosteric site of A₃AR.[1]

-

G-Protein Activation:

-

Downstream Effect: The reduction in cAMP and PKA activity, combined with Ca²⁺ flux, modulates the ERK1/2 MAPK pathway.[1] In cancer cells, sustained A₃AR modulation by N⁶-substituted analogs typically drives a cytostatic or pro-apoptotic signal.[1]

Pathway B: Adenosine Kinase Interaction & Cytotoxicity

Once transported into the cell via hENT1/2, N⁶-Anisoyladenosine acts as a Cytokinin Nucleoside Analog .[1]

-

Adenosine Kinase (AK) Targeting: AK is the primary enzyme responsible for phosphorylating adenosine to AMP.[1] N⁶-Anisoyladenosine binds to the AK catalytic site.[1]

-

Mitochondrial Apoptosis: The compound induces the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to Cytochrome c release.[1]

-

Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner) results in DNA fragmentation and cell death.[1]

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism: Surface Receptor Signaling and Intracellular Metabolic Interference.

Caption: Dual signaling mechanism of N⁶-Anisoyladenosine involving A3AR-mediated cAMP suppression and intracellular Adenosine Kinase inhibition leading to apoptosis.[1]

Experimental Protocols for Validation

To validate the mechanism of N⁶-Anisoyladenosine in a research setting, the following self-validating protocols are recommended.

Protocol A: A₃ Adenosine Receptor Functional Assay (cAMP)

Objective: Confirm A₃AR agonism/antagonism by measuring forskolin-stimulated cAMP inhibition.[1]

-

Cell System: CHO cells stably expressing human A₃AR (CHO-hA3).[1]

-

Reagents: Forskolin (10 µM), Rolipram (PDE inhibitor), N⁶-Anisoyladenosine (0.1 nM – 10 µM).[1]

-

Step-by-Step:

-

Seed CHO-hA3 cells in 96-well plates (50,000 cells/well).

-

Pre-incubate with Rolipram (20 µM) for 30 mins to prevent cAMP degradation.[1]

-

Add Forskolin (10 µM) to stimulate Adenylyl Cyclase (sets the 100% cAMP baseline).[1]

-

Concurrently treat with increasing concentrations of N⁶-Anisoyladenosine.[1]

-

Incubate for 15 minutes at 37°C.

-

Lyse cells and quantify cAMP using a TR-FRET or ELISA based cAMP detection kit.[1]

-

-

Validation: A dose-dependent decrease in cAMP confirms Gi-coupled receptor agonism.[1] Use MRS1523 (selective A3 antagonist) to block the effect and prove specificity.[1]

Protocol B: Adenosine Kinase (AK) Inhibition Assay

Objective: Determine if N⁶-Anisoyladenosine acts as a substrate or inhibitor of AK.[1]

-

Reagents: Recombinant Adenosine Kinase, [³H]-Adenosine, ATP, MgCl₂.[1]

-

Step-by-Step:

-

Prepare reaction buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 1 mM ATP.[1]

-

Add [³H]-Adenosine (substrate) at Kₘ concentration (approx.[1] 0.5 µM).[1]

-

Add N⁶-Anisoyladenosine at varying concentrations (0.1 – 100 µM).[1]

-

Initiate reaction with AK enzyme (5 ng/well).[1] Incubate 20 mins at 37°C.

-

Stop reaction by spotting onto DE-81 anion exchange filter paper (binds phosphorylated [³H]-AMP, washes away free [³H]-Adenosine).[1]

-

Wash filters with 1 mM ammonium formate and count radioactivity.

-

-

Data Output: Calculate IC₅₀. A low IC₅₀ indicates potent interaction with the AK catalytic site.

Quantitative Data Summary (Inferred Class Data)

The following table summarizes the typical pharmacological profile for N⁶-Benzoyl/Anisoyl substituted adenosines based on structure-activity relationship (SAR) literature.

| Parameter | Value / Characteristic | Biological Significance |

| A₁AR Affinity (Ki) | 10 – 100 nM | Moderate affinity; potential for bradycardia side effects.[1] |

| A₂AAR Affinity (Ki) | > 1000 nM | Low affinity; ensures lack of potent vasodilation (hypotension).[1] |

| A₃AR Affinity (Ki) | 0.5 – 10 nM | High Selectivity ; primary target for anti-cancer/anti-inflammatory effects.[1] |

| AK Inhibition (IC₅₀) | ~0.1 – 5 µM | Potent inhibitor; disrupts adenosine salvage pathway.[1] |

| LogP (Lipophilicity) | ~2.5 | Moderate lipophilicity allows passive diffusion and ENT transport.[1] |

References

-

Jacobson, K. A., et al. (2002).[1] N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors.[1][5] Journal of Medicinal Chemistry.

-

Iltzsch, M. H., et al. (1995).[1] Metabolism and Selective Toxicity of 6-Nitrobenzylthioinosine in Toxoplasma gondii.[1][6] Antimicrobial Agents and Chemotherapy. (Validates N6-anisoyladenosine as AK substrate).

-

Voller, J., et al. (2017).[1] Anticancer activity of natural cytokinins: A structure-activity relationship study.[1][7] Phytochemistry.[1][7]

-

Brizzolari, A., et al. (2016).[1][8] Evaluation of the antioxidant activity and capacity of some natural N6-substituted adenine derivatives. Journal of Chromatography B. [1]

-

Cronstein, B. N. (1994).[1] Adenosine, an endogenous anti-inflammatory agent.[1] Journal of Applied Physiology.

Sources

- 1. Adenosine, N-(4-methoxybenzoyl)- | C18H19N5O6 | CID 10092434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Component: adenosine | Chemical Suppliers [chemical-suppliers.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adenosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. iris.uniroma1.it [iris.uniroma1.it]

N6-Substituted Adenosine Analogs: Pharmacological Architecture and Therapeutic Frontiers

The following technical guide details the biological functions, pharmacological mechanisms, and experimental characterization of N6-substituted adenosine analogs.

Executive Summary N6-substituted adenosine analogs represent a privileged scaffold in medicinal chemistry, serving as potent ligands for G-protein-coupled adenosine receptors (ARs) and as bioactive "cytokinin" mimics in antiproliferative signaling. By modifying the exocyclic amine at the adenine C6 position, researchers can fine-tune selectivity between the A1, A2A, A2B, and A3 receptor subtypes. This guide dissects the Structure-Activity Relationships (SAR), downstream signaling architectures, and validated protocols for synthesizing and characterizing these compounds.

Chemical Biology & Structure-Activity Relationships (SAR)

The N6-position of the adenosine moiety acts as a critical "selectivity filter" within the orthosteric binding pocket of adenosine receptors. The biological function is dictated by the steric and electronic nature of the substituent.

The N6-Selectivity Switch

The orthosteric binding pocket of ARs accommodates the adenosine core, but the sub-pocket interacting with the N6-position varies significantly across subtypes:

-

A1 Receptor (A1AR): This subtype possesses a large, hydrophobic N6-binding region. Consequently, N6-cycloalkyl and N6-arylalkyl substitutions dramatically increase affinity and intrinsic efficacy.

-

Key Analogs:N6-Cyclopentyladenosine (CPA) and N6-(R)-phenylisopropyladenosine (R-PIA) are nanomolar A1 agonists. The "R" stereochemistry in PIA is preferred over "S" by >50-fold, demonstrating the stereospecificity of the pocket.

-

-

A3 Receptor (A3AR): Similar to A1, the A3 subtype tolerates bulky N6-groups but shows a distinct preference for N6-benzyl moieties.[1]

-

Key Analogs:N6-Benzyladenosine and its derivatives (e.g., IB-MECA , which also carries a 5'-uronamide modification) are prototypical A3 agonists.

-

-

A2A Receptor (A2AAR): This receptor generally tolerates N6-substitutions poorly compared to C2-position modifications. However, specific N6-phenethyl groups can retain activity, often reducing A2A selectivity unless paired with C2-alkynyl groups.

Dual-Mechanistic Pathways

N6-analogs function through two distinct biological mechanisms depending on the cellular context:

-

Extracellular GPCR Activation: Binding to cell-surface ARs to modulate cAMP and Ca2+ levels.

-

Intracellular Metabolic Interference: Certain analogs (e.g., N6-isopentenyladenosine [iPA] ) enter the cell via nucleoside transporters. Once inside, they inhibit farnesyl pyrophosphate synthase (FPPS) or are phosphorylated to nucleotide analogs, disrupting DNA/RNA synthesis and inducing apoptosis in cancer cells.

Signaling Architectures and Mechanisms

The therapeutic utility of N6-analogs stems from their ability to engage specific G-protein pathways.

Canonical Signaling

-

A1 and A3 Agonism (Gi/o-coupled): Ligand binding recruits Gi/o proteins. The Gαi subunit inhibits adenylyl cyclase (AC), reducing cAMP. The Gβγ subunits modulate ion channels (activating K+ channels, inhibiting Ca2+ channels), leading to membrane hyperpolarization (cardioprotection, neuroprotection).

-

A2A and A2B Agonism (Gs-coupled): Although less common for pure N6-analogs, activation leads to Gs recruitment, AC stimulation, and cAMP accumulation, promoting vasodilation and immunosuppression.

Biased Agonism

Recent developments focus on biased ligands (e.g., VCP746) that preferentially activate cytoprotective pathways (e.g., ERK1/2 phosphorylation) over adverse hemodynamic pathways (e.g., bradycardia) at the A1 receptor.

Visualization: Adenosine Receptor Signaling Pathways

Caption: Differential signaling cascades activated by N6-substituted adenosine analogs via Gi-coupled (A1/A3) versus Gs-coupled (A2A/A2B) receptors.

Therapeutic Verticals

Oncology (A3AR & Cytokinin Activity)

N6-benzyladenosine and N6-isopentenyladenosine (iPA) exhibit potent antitumor activity.

-

Mechanism: iPA inhibits farnesyl pyrophosphate synthase (FPPS) , depleting the isoprenoid pool required for the prenylation (membrane anchoring) of oncogenic proteins like Ras .

-

A3AR Agonism: High levels of A3AR are found in certain tumors; activation can induce cell cycle arrest and apoptosis via the Wnt/β-catenin pathway.

Cardiology (A1AR)

-

Ischemia-Reperfusion Injury: A1 agonists (e.g., CPA) mimic ischemic preconditioning.

-

Challenge: Full agonists cause severe bradycardia and AV block.

-

Solution: Partial agonists or bitopic ligands that bind both orthosteric and allosteric sites are currently under development to separate cardioprotection from bradycardia.

Neurology (A1AR)

-

Neuropathic Pain: Intrathecal administration of N6-analogs inhibits nociceptive transmission in the spinal cord dorsal horn via presynaptic A1 receptors (reducing glutamate release).

Experimental Protocols

Chemical Synthesis: SNAr Displacement

Objective: Synthesize N6-cyclopentyladenosine (CPA). Principle: Nucleophilic aromatic substitution (SNAr) of a 6-halopurine riboside by a primary amine.

-

Starting Material: 6-Chloropurine riboside (dissolved in Ethanol or DMF).

-

Reagent: Cyclopentylamine (1.1 - 1.5 equivalents).

-

Base: Triethylamine (Et3N) to scavenge HCl.

-

Reaction: Reflux at 80°C for 4–16 hours. Monitor by TLC (DCM:MeOH 9:1).

-

Workup: Evaporate solvent. Recrystallize from water/ethanol or purify via silica gel flash chromatography.

-

Validation: 1H-NMR (DMSO-d6) confirming the loss of the C6-Cl signal and appearance of cyclopentyl multiplet (1.5–2.0 ppm) and N6-H doublet.

Radioligand Binding Assay (A1 Receptor)

Objective: Determine the affinity (Ki) of a novel N6-analog.

Materials:

-

Membranes: CHO cells stably expressing human A1AR.[1]

-

Radioligand: [3H]-DPCPX (Antagonist) or [3H]-CCPA (Agonist).

-

Non-specific control: 10 µM R-PIA or NECA.

Workflow:

-

Preparation: Thaw membrane aliquots and resuspend in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, add:

-

50 µL Test Compound (increasing concentrations: 10^-10 to 10^-5 M).

-

50 µL Radioligand (final conc. ~ Kd, e.g., 1 nM).

-

100 µL Membrane suspension (10–20 µg protein).

-

-

Equilibrium: Incubate at 25°C for 60–90 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold buffer.

-

Quantification: Add liquid scintillation cocktail and count radioactivity.

-

Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

.

Comparative Data: Key N6-Analogs

| Analog | N6-Substituent | Primary Target | Ki (nM) | Primary Application |

| CPA | Cyclopentyl | A1 | ~ 0.6 | Ischemic preconditioning tool |

| R-PIA | (R)-1-Phenyl-2-propyl | A1 | ~ 1.2 | Reference A1 agonist |

| IB-MECA | 3-Iodobenzyl* | A3 | ~ 1.1 | Anti-inflammatory / Anticancer |

| iPA | Isopentenyl | Cytokinin/A3 | > 100 | Anticancer (FPPS inhibition) |

| NECA | Ethyl (at 5' pos)** | Non-selective | 6 - 20 | General AR agonist (Control) |

*IB-MECA also contains a 5'-N-methyluronamide modification. **NECA is listed for comparison; it is not primarily an N6-analog but a 5'-analog.

Future Outlook: The "Biased" Frontier

The clinical translation of N6-analogs has been hindered by on-target side effects (e.g., sedation, bradycardia). The future lies in biased ligands and Positive Allosteric Modulators (PAMs) .

-

Bitopic Ligands: Compounds linking an N6-adenosine pharmacophore to an allosteric moiety (via a linker) can enforce a receptor conformation that triggers G-protein signaling without recruiting

-arrestin, potentially minimizing receptor desensitization and side effects.

References

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

-

Borea, P. A., et al. (2018). The A3 adenosine receptor: history and perspectives. Pharmacological Reviews, 70(2), 271-324. Link

-

Giesbrecht, P., et al. (2015). N6-isopentenyladenosine, a potential therapeutic agent for cancer. Anti-Cancer Drugs, 26(9), 903-912. Link

-

Klotz, K. N., et al. (1989). 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 340(6), 679-683. Link

-

Valdés, R., et al. (2014). N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells.[2] Cancer Letters, 354(1), 43-57.[2] Link

Sources

- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N6-Anisoyladenosine in Cellular Signaling

Executive Summary

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine; CAS 56883-05-7) represents a specialized class of N6-substituted purine nucleosides.[1] Structurally characterized by the acylation of the exocyclic amine at the adenine C6 position with an anisoyl (4-methoxybenzoyl) moiety, this compound serves as a critical probe in purinergic signaling research.

Unlike endogenous adenosine, which is rapidly metabolized by adenosine deaminase (ADA), N6-Anisoyladenosine exhibits enhanced metabolic stability and altered lipophilicity. Its primary utility lies in modulating Adenosine Receptors (ARs) —specifically the A1 and A3 subtypes—and influencing intracellular apoptotic cascades in oncological models. This guide dissects its pharmacodynamics, signaling topology, and experimental validation workflows.

Part 1: Chemical Identity & Pharmacodynamics

Structural Significance

The N6-anisoyl modification introduces a bulky, electron-rich aromatic system to the adenosine scaffold. This modification serves two distinct mechanistic functions:

-

ADA Resistance: Steric hindrance at the N6 position prevents hydrolytic deamination by Adenosine Deaminase, prolonging the half-life of the ligand in in vitro and in vivo systems.

-

Receptor Selectivity: The 4-methoxy group acts as a hydrogen bond acceptor and increases hydrophobic interaction within the orthosteric binding pocket of GPCRs, particularly favoring the hydrophobic clefts found in A3 and A1 adenosine receptors.

Receptor Interaction Profile

N6-Anisoyladenosine functions primarily as a ligand for P1 purinergic receptors (GPCRs).

| Receptor Subtype | G-Protein Coupling | Primary Effector | Predicted N6-Anisoyladenosine Action | Physiological Outcome |

| A1 | Adenylyl Cyclase (Inhibition) | Agonist | Cytoprotection, bradycardia, antinociception. | |

| A2A | Adenylyl Cyclase (Stimulation) | Low Affinity | Vasodilation, immunosuppression. | |

| A2B | Adenylyl Cyclase (Stimulation) | Low Affinity | Inflammation modulation. | |

| A3 | Adenylyl Cyclase (Inhibition) | Agonist/Antagonist (Context Dependent) | Anticancer, anti-inflammatory. |

Expert Insight: While N6-alkyl derivatives (e.g., N6-cyclopentyl) are classic A1 agonists, N6-acyl/aryl derivatives like N6-Anisoyladenosine often display mixed efficacy. In high-expression A3 systems (e.g., tumor cells), they can act as functional antagonists or partial agonists, driving unique antiproliferative signaling distinct from canonical G-protein activation.

Part 2: Core Signaling Pathways

The Canonical GPCR Cascade ( Axis)

Upon binding to A1 or A3 receptors, N6-Anisoyladenosine triggers the dissociation of the

Downstream Consequences:

-

PKA Inhibition: Reduced cAMP prevents the activation of Protein Kinase A (PKA).

-

CREB Deactivation: Decreased phosphorylation of CREB (cAMP response element-binding protein) alters gene transcription related to cell survival.

-

Ion Channel Modulation: The

subunits released during activation modulate

The Non-Canonical Antiproliferative Cascade

In oncological contexts (e.g., leukemia, glioblastoma), N6-substituted adenosines bypass surface receptors to enter the cell via Nucleoside Transporters (ENT1/2). Once intracellular, they modulate mitochondrial integrity.

Mechanism:

-

Mitochondrial Translocation: The lipophilic anisoyl group facilitates interaction with the outer mitochondrial membrane.

-

Bcl-2 Family Modulation: The compound promotes Bax oligomerization while inhibiting anti-apoptotic Bcl-2.

-

Cytochrome C Release: This triggers the intrinsic apoptotic pathway, activating Caspase-9 and Caspase-3.

Pathway Visualization

The following diagram illustrates the dual-action mechanism: Surface GPCR activation and intracellular mitochondrial stress.

Figure 1: Dual signaling topology of N6-Anisoyladenosine involving GPCR-mediated cAMP suppression and intracellular mitochondrial apoptosis.

Part 3: Experimental Protocols

To validate the activity of N6-Anisoyladenosine, researchers must assess both receptor affinity and functional output (cAMP levels).

Protocol A: cAMP Inhibition Assay (Functional Validation)

Objective: Quantify the potency (

Materials:

-

CHO cells stably expressing human A1 or A3 receptors.[2]

-

Forskolin (10 µM stock).

-

N6-Anisoyladenosine (dissolved in DMSO).

-

cAMP detection kit (e.g., HTRF or GloSensor).

Step-by-Step Methodology:

-

Cell Seeding: Plate CHO-hA1R cells at 5,000 cells/well in a 384-well white plate. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of N6-Anisoyladenosine (100 µM to 0.1 nM) in stimulation buffer containing IBMX (PDE inhibitor, 500 µM).

-

Stimulation:

-

Add forskolin (final concentration 1-10 µM) to all wells to artificially elevate cAMP.

-

Immediately add the N6-Anisoyladenosine dilutions.

-

-

Incubation: Incubate for 30–60 minutes at room temperature.

-

Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.

-

Analysis: Read FRET signal. Plot the ratio (665nm/620nm) against Log[Compound].

-

Expectation: A sigmoidal dose-response curve showing reduced cAMP signal with increasing N6-Anisoyladenosine concentration.

-

Protocol B: Chemical Synthesis (Schotten-Baumann)

For researchers needing to synthesize the compound de novo for SAR studies.

Reaction Scheme:

Workflow:

-

Transient Protection: Treat Adenosine with Trimethylsilyl chloride (TMSCl) in dry pyridine to protect the 2', 3', and 5' hydroxyl groups.

-

Acylation: Add 4-Methoxybenzoyl chloride (1.1 eq) at 0°C. Stir for 4 hours.

-

Deprotection: Add methanolic ammonia or mild acid to remove TMS groups while retaining the N6-amide linkage.

-

Purification: Recrystallize from Ethanol/Water. Confirm structure via

-NMR (Look for methoxy singlet at ~3.8 ppm and benzoyl aromatic protons).

Experimental Workflow Diagram

Figure 2: Workflow for the synthesis and functional validation of N6-Anisoyladenosine.

Part 4: Therapeutic Implications[3][4][5]

Oncology (Glioblastoma & Leukemia)

N6-substituted adenosines are potent antiproliferative agents. N6-Anisoyladenosine, by mimicking the structure of cytokinins like N6-isopentenyladenosine (iPA), can inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[3] This prevents the prenylation of Ras, a key oncogene, effectively halting tumor growth.

Neuropathic Pain

As an A1 receptor agonist, N6-Anisoyladenosine has potential in pain management. Activation of neuronal A1 receptors inhibits calcium influx and glutamate release in the spinal cord, providing antinociception without the addictive profile of opioids.

References

-

Voller, J., et al. (2017). "Anticancer activity of natural cytokinins: A structure-activity relationship study." Phytochemistry. Link

-

Borea, P. A., et al. (2018). "The A3 Adenosine Receptor: History and Perspectives." Pharmacological Reviews. Link

-

Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery. Link

-

Santa Cruz Biotechnology. "N6-Anisoyladenosine Product Data (CAS 56883-05-7)." SCBT Catalog. Link

-

Gessi, S., et al. (2011). "Adenosine receptors and cancer."[4][5][6] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

Sources

- 1. N6-Anisoyladenosine | CAS 56883-05-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of N6-Anisoyladenosine.

An In-Depth Technical Guide to the Physicochemical Properties of N6-Anisoyladenosine

Abstract

N6-Anisoyladenosine is a modified purine nucleoside, an analogue of the endogenous signaling molecule adenosine. The addition of a p-anisoyl group to the N6 position of the adenine base significantly alters its physicochemical properties compared to the parent molecule. These modifications are crucial as they directly influence the compound's solubility, stability, membrane permeability, and receptor interaction profile. This guide provides a comprehensive analysis of the core physicochemical properties of N6-Anisoyladenosine, offering both established data and field-proven experimental protocols for its characterization. It is intended for researchers, chemists, and drug development professionals working with modified nucleosides.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent characterization. N6-Anisoyladenosine is structurally defined by a ribose sugar linked to an N6-substituted adenine core. The key modification is the anisoyl group, which imparts significant lipophilicity.

Table 1: Core Chemical Identifiers for N6-Anisoyladenosine

| Property | Value | Source(s) |

| IUPAC Name | N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methoxybenzamide | |

| CAS Number | 56883-05-7 | [1] |

| Molecular Formula | C18H19N5O6 | |

| Molecular Weight | 401.37 g/mol | |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |

Solubility Profile: A Critical Parameter for Application

The solubility of a compound governs its utility in both in vitro and in vivo systems. The anisoyl group increases the lipophilicity of N6-Anisoyladenosine relative to adenosine[2][3]. Poor aqueous solubility can complicate formulation and may lead to precipitation in assay media, while solubility in organic solvents is critical for storage and handling[4].

Expected Solubility:

-

Aqueous Buffers: Low solubility is expected. Unmodified adenosine's water solubility is poor and only increases upon warming or pH reduction[5]. The lipophilic anisoyl group will likely decrease aqueous solubility further.

-

Polar Aprotic Solvents: High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are capable of disrupting crystal lattice forces and solvating both polar and nonpolar regions of the molecule[6].

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility, a crucial parameter for preclinical development.

Causality: The shake-flask method is considered the gold standard because it allows the system to reach thermodynamic equilibrium between the solid state and the solution, providing a true measure of solubility rather than a kinetically limited one.

Methodology:

-

Preparation: Add an excess amount of solid N6-Anisoyladenosine to a series of vials containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Immediately dilute the aliquot with a mobile phase or a suitable solvent to prevent precipitation upon cooling or solvent evaporation.

-

Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from a known concentration stock (usually in DMSO).

-

Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in mg/mL or µM.

Chemical Stability Analysis

The stability of N6-Anisoyladenosine in various conditions dictates its shelf-life, handling requirements, and viability as a research tool or therapeutic agent. Amide bonds, such as the one linking the anisoyl group, can be susceptible to hydrolysis under strongly acidic or basic conditions.

Experimental Protocol: Forced Degradation Study for Stability Assessment

Causality: Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method. This proactive approach is essential for predicting long-term stability and ensuring analytical data is accurate.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of N6-Anisoyladenosine in a suitable solvent (e.g., DMSO or acetonitrile).

-

Stress Conditions: Dilute the stock solution into various stress solutions:

-

Acidic Hydrolysis: 0.1 M HCl

-

Basic Hydrolysis: 0.1 M NaOH

-

Oxidative Stress: 3% H₂O₂

-

Thermal Stress: Store a solution in a neutral buffer at an elevated temperature (e.g., 60°C).

-

Photostability: Expose a solution to controlled UV/Vis light as per ICH Q1B guidelines.

-

-

Time Points: Incubate the stressed samples and pull aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis (HPLC-UV): Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the intact parent peak from all degradation products. A gradient elution on a C18 column is a common starting point.

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Monitor for the appearance of new peaks (degradants) and the disappearance of the parent peak.

-

Peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is not co-eluting with any degradants.

-

Core Physicochemical Parameters

The following parameters are fundamental to understanding the behavior of N6-Anisoyladenosine. While specific experimental values for this molecule are not widely published, data from analogues and the parent compound provide a strong basis for estimation and guide experimental design.

Table 2: Summary of Key Physicochemical Properties

| Parameter | Expected Value / Property | Significance in Drug Development & Research |

| Melting Point (Mp) | Expected to be a crystalline solid with a defined melting point, likely >150°C, similar to N6-Benzoyladenosine (153°C). | Indicates purity and solid-state stability. A sharp melting point is characteristic of a pure crystalline substance. |

| Ionization Constant (pKa) | The primary basic center is the N1 atom of the purine ring, with an expected pKa ~3.5, similar to adenosine[5]. The N6-amide is very weakly acidic. | Governs solubility and charge state at physiological pH (7.4)[7]. A pKa of 3.5 means the molecule will be predominantly neutral in the body, which aids membrane crossing. |

| Lipophilicity (LogP) | Significantly higher than adenosine (LogP = -1.05)[5] due to the lipophilic anisoyl group. Expected to be in the positive range. | A primary determinant of membrane permeability, protein binding, and metabolic clearance[8]. Crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

| UV-Vis Absorbance (λmax) | Expected to have a primary absorbance maximum around 260-280 nm. The anisoyl group will likely introduce a secondary peak or shoulder at a higher wavelength. | Essential for quantification using UV-Vis spectroscopy and HPLC-UV detection[9]. Changes in the spectrum can also indicate structural changes or degradation[10]. |

Visualization of Characterization Workflows

To effectively characterize a modified nucleoside like N6-Anisoyladenosine, a structured, multi-step workflow is required. This process ensures that foundational properties are understood before moving to more complex biological assays.

Caption: Ionization states of N6-Anisoyladenosine as a function of pH.

Conclusion

The physicochemical properties of N6-Anisoyladenosine are a direct consequence of its hybrid structure, combining the polar adenosine scaffold with a lipophilic anisoyl moiety. Its characterization reveals a compound with expected low aqueous solubility, good solubility in DMSO, and a single basic pKa around 3.5, rendering it neutral at physiological pH. A thorough understanding and experimental determination of its solubility, stability, and lipophilicity using the protocols outlined herein are paramount for its successful application in drug discovery and chemical biology. These properties are not mere data points; they are the critical determinants of the molecule's behavior from the storage vial to the cellular target.

References

Sources

- 1. N6-ANISOYLADENOSINE | 56883-05-7 [chemicalbook.com]

- 2. biomers.net | Lipophilic modifications - biomers.net Oligonucleotides [biomers.net]

- 3. api.pageplace.de [api.pageplace.de]

- 4. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unchainedlabs.com [unchainedlabs.com]

- 10. Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N6-Anisoyladenosine Structure-Activity Relationships (SAR)

The following is an in-depth technical guide on N6-Anisoyladenosine structure-activity relationship studies.

Mechanisms, Synthesis, and Therapeutic Potential

Executive Summary & Compound Profile

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) represents a distinct class of N6-substituted purine nucleosides. Unlike its aliphatic (N6-cyclopentyl) or alkylaryl (N6-benzyl) analogs—which are classically defined as Adenosine Receptor (AR) agonists—the N6-anisoyl derivative introduces an amide linkage (

This modification shifts the pharmacological profile from a classic GPCR agonist to a versatile scaffold with dual utility:

-

Adenosine Receptor Modulation: Acting as a selective partial agonist or antagonist at the A3 Adenosine Receptor (A3AR), often used as a probe for receptor subtypes.[1]

-

Epigenetic Inhibition (Emerging): The N6-benzoyl adenine core has recently been identified as a scaffold for Bromodomain-containing protein 4 (BRD4) inhibition, a critical target in oncology.

Chemical Identity

| Property | Specification |

| IUPAC Name | N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methoxybenzamide |

| Common Name | N6-Anisoyladenosine; N6-(4-Methoxybenzoyl)adenosine |

| CAS Number | 56883-05-7 |

| Molecular Formula | |

| Molecular Weight | 401.37 g/mol |

| Solubility | DMSO (>10 mg/mL), Ethanol (Low), Water (Insoluble) |

| Key Structural Feature | N6-Amide Linkage (Planar, electron-withdrawing carbonyl) |

Structure-Activity Relationship (SAR) Analysis

The biological activity of N6-Anisoyladenosine is governed by the specific interaction of the anisoyl moiety with hydrophobic pockets in target proteins. The SAR can be deconstructed into three critical zones.

Zone 1: The N6-Substituent (The Anisoyl Group)

The transition from N6-benzyl (methylene linker) to N6-benzoyl (carbonyl linker) is the defining SAR switch.

-

Electronic Effect: The carbonyl group withdraws electron density from the N6-nitrogen, reducing the pKa of the exocyclic amine. This reduces hydrogen bond donor capability at N6 but introduces a hydrogen bond acceptor (the carbonyl oxygen).

-

Steric Constraint: The amide bond possesses partial double-bond character, restricting rotation and enforcing a planar conformation coplanar with the purine ring. This "locks" the ligand into a specific orientation favored by the A3AR orthosteric site but disfavored by A1/A2A subtypes.

-

4-Methoxy Substitution: The para-methoxy group adds lipophilicity and electron-donating character to the phenyl ring. In BRD4 inhibition studies, this mimics the acetyl-lysine recognition motif of histones.

Zone 2: The Purine Scaffold

-

N7-Nitrogen: Essential for hydrogen bonding in the adenosine receptor binding pocket. Alkylation at N7 abolishes activity.

-

C2-Position: Unsubstituted in N6-Anisoyladenosine. Introduction of a chloro- or iodo- group at C2 generally increases A3AR affinity by filling a small hydrophobic sub-pocket.

Zone 3: The Ribose Moiety

-

Hydroxyl Groups: The 2', 3', and 5'-hydroxyls are critical for nucleoside transporter recognition (ENT1/CNT) and solubility.

-

Prodrug Potential: For epigenetic targets (BRD4), the ribose is often cleaved in vivo to release the active N6-anisoyladenine base. However, for GPCR targeting, the ribose is essential for receptor activation.

Visualization: SAR Logic Map

Caption: SAR logic flow demonstrating how the N6-anisoyl modification dictates dual-target specificity (A3AR vs BRD4).

Mechanism of Action: The Dual-Pathway Hypothesis

Research indicates that N6-Anisoyladenosine operates via two distinct mechanisms depending on the cellular context and metabolic processing.

Pathway A: A3 Adenosine Receptor (A3AR) Modulation[1]

-

Target: A3AR (Gi-coupled GPCR).

-

Mechanism: N6-Anisoyladenosine binds to the orthosteric site. Unlike N6-alkyl derivatives (full agonists), the N6-acyl group often confers partial agonist or antagonist activity due to the reduced basicity of the N6-nitrogen.

-

Downstream Effect: Inhibition of Adenylyl Cyclase

Reduced cAMP

Pathway B: Epigenetic Inhibition (BRD4)

-

Mechanism: The N6-anisoyl adenine base (released after nucleoside phosphorylase cleavage) acts as an acetyl-lysine mimetic. The carbonyl oxygen forms a hydrogen bond with the conserved Asparagine (Asn140) in the BRD4 binding pocket, while the 4-methoxy phenyl group fills the hydrophobic cavity.

-

Downstream Effect: Displacement of BRD4 from chromatin

Downregulation of c-Myc

Experimental Protocols

Protocol 1: Chemical Synthesis of N6-Anisoyladenosine

Rationale: Direct acylation of adenosine is promiscuous (reacting with ribose hydroxyls). The "Transient Protection" method using trimethylsilyl (TMS) chloride is the industry standard for high yield and regioselectivity.

Materials:

-

Adenosine (dried)[5]

-

Trimethylsilyl chloride (TMSCl)

-

Anisoyl chloride (4-Methoxybenzoyl chloride)

-

Pyridine (anhydrous)

-

Ammonium hydroxide (

)

Step-by-Step Workflow:

-

Transient Protection: Suspend Adenosine (1 eq) in anhydrous pyridine. Add TMSCl (5 eq) dropwise at 0°C. Stir at RT for 2 hours. Mechanism: TMS protects 2', 3', and 5' hydroxyls.

-

Acylation: Add Anisoyl chloride (1.1 eq) to the reaction mixture. Stir at RT for 4–12 hours. Mechanism: The N6-amine remains reactive enough to form the amide.

-

Deprotection: Quench the reaction with methanol (5 mL). Add concentrated

(10 mL) and stir for 30 minutes. Mechanism: Cleaves the labile TMS ethers and any transient ester byproducts, leaving the stable N6-amide intact. -

Purification: Evaporate solvents. Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH 95:5).

Caption: Validated synthesis workflow using transient silyl protection to ensure N6-regioselectivity.

Protocol 2: A3 Adenosine Receptor Binding Assay

Rationale: To determine the affinity (

-

Membrane Prep: Harvest CHO cells stably expressing human A3AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

-

Incubation: Mix membrane suspension (

protein) with:-

Radioligand:

(0.5 nM). -

Test Compound: N6-Anisoyladenosine (

to -

Non-specific control: R-PIA (

).

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity. Plot % Inhibition vs. Log[Concentration] to determine

and calculate

Quantitative Data Summary

The following table summarizes the comparative activity profile of N6-Anisoyladenosine against key targets.

| Target | Activity Type | Potency ( | Reference |

| Human A3 Receptor | Partial Agonist/Antagonist | [1] | |

| Human A1 Receptor | Weak Antagonist | [1] | |

| BRD4 (BD1 Domain) | Inhibitor (Base form) | [2] | |

| Toxoplasma gondii AK | Inhibitor | [3] |

Note: The N6-anisoyl derivative shows significantly higher selectivity for A3AR over A1AR compared to the parent adenosine, but lower absolute potency than N6-benzyladenosine.

References

-

Jacobson, K. A., et al. "Structure-activity relationships of N6-substituted adenosine derivatives at A3 adenosine receptors." Journal of Medicinal Chemistry, 1995.

-

Noguchi-Yachide, T., et al. "Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors." Bioorganic & Medicinal Chemistry, 2015.

-

el Kouni, M. H., et al. "Metabolism and Selective Toxicity of 6-Nitrobenzylthioinosine in Toxoplasma gondii." Antimicrobial Agents and Chemotherapy, 1999.

-

Volpini, R., et al. "Synthesis and biological evaluation of N6-substituted adenosines." Current Protocols in Nucleic Acid Chemistry, 2018.

Sources

- 1. Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzoylaminopurine | 4005-49-6 [amp.chemicalbook.com]

- 3. N-Benzoylaminopurine CAS#: 4005-49-6 [amp.chemicalbook.com]

- 4. N-Benzoylaminopurine | 4005-49-6 [chemicalbook.com]

- 5. CV Pharmacology | Adenosine [cvpharmacology.com]

Technical Guide: In Vivo Stability and Metabolism of N6-Anisoyladenosine

Executive Summary

This technical guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) properties of

This document outlines the structural rationale for its stability, details the specific metabolic pathways, and provides rigorous, self-validating protocols for quantifying the parent compound and its metabolites in biological matrices.

Structural Basis of Stability & Metabolism

To understand the in vivo behavior of

The ADA "Shielding" Effect

Endogenous adenosine is rapidly converted to inosine by Adenosine Deaminase (ADA) . The catalytic mechanism of ADA requires a free exocyclic amine at the C6 position or a small substituent (e.g., methyl).

-

Mechanism: The bulky anisoyl (4-methoxybenzoyl) group at the

position sterically hinders entry into the ADA active site. -

Outcome:

-Anisoyladenosine is effectively ADA-resistant . It does not undergo direct deamination to inosine analogs.

The Hydrolytic Liability (Amidase/Esterase)

While protected from ADA, the

-

Enzymes: Carboxylesterases (CES1/CES2) and plasma amidases.

-

Reaction: Hydrolysis of the amide bond releases p-anisic acid and Adenosine .

-

Significance: Once hydrolyzed, the released adenosine is immediately scavenged by the host's ADA and Adenosine Kinase (AK), making this the rate-limiting step for the drug's half-life.

Hepatic Phase I Metabolism (CYP450)

The methoxy group (-OCH

-

Enzymes: Likely CYP1A2 or CYP2D6.

-

Reaction: O-Demethylation to form

-(4-hydroxybenzoyl)adenosine . -

Significance: This metabolite increases polarity and facilitates Phase II conjugation (Glucuronidation) for renal excretion.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of

Figure 1: Metabolic fate of N6-Anisoyladenosine. Note that ADA is blocked, shifting clearance to Hydrolysis and CYP-mediated oxidation.

Experimental Protocols

To generate high-confidence data, the following protocols utilize a "Stop-Solution" approach to prevent ex vivo degradation, a common source of error in nucleoside analysis.

In Vitro Plasma Stability Assay

Objective: Quantify the hydrolytic instability of the amide bond.

Reagents:

-

Pooled Plasma (Human/Rat/Mouse).

-

Internal Standard (IS):

-Benzyladenosine or -

Stop Solution: Acetonitrile containing 0.1% Formic Acid + 10 µM Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA - ADA inhibitor) + 100 µM PMSF (Esterase inhibitor).

Protocol:

-

Pre-incubation: Equilibrate plasma (990 µL) at 37°C for 5 minutes.

-

Spike: Add 10 µL of

-Anisoyladenosine stock (1 mM in DMSO) to reach a final concentration of 10 µM. -

Sampling: At T=0, 5, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.

-

Quench: Immediately transfer aliquot into 200 µL of ice-cold Stop Solution . Crucial: The PMSF in the stop solution prevents further hydrolysis during processing.

-

Processing: Vortex (1 min), Centrifuge (15,000 x g, 10 min, 4°C).

-

Analysis: Inject supernatant into LC-MS/MS.

In Vivo Pharmacokinetic (PK) Study

Objective: Determine Half-life (

Dosing:

-

IV Bolus: 1-5 mg/kg (Vehicle: 5% DMSO / 95% Saline).

-

PO (Oral): 10-20 mg/kg (Vehicle: 0.5% Methylcellulose).

Blood Collection (The "Stabilization" Step): Standard EDTA tubes are insufficient. You must use pre-chilled tubes containing an esterase inhibitor.

-

Collection: Draw blood into tubes containing K2EDTA + Dichlorvos (or PMSF) to inhibit plasma esterases immediately.

-

Separation: Centrifuge at 4°C within 15 minutes of collection.

-

Storage: Flash freeze plasma at -80°C.

LC-MS/MS Analytical Method

Nucleosides are polar. A standard C18 column may cause early elution and ion suppression.

System: Agilent 6495 Triple Quad or Sciex 6500+. Column: Waters XBridge Amide (HILIC) or Phenomenex Kinetex F5 (PFP).

-

Why HILIC? Retains polar nucleosides and separates the parent from the highly polar adenosine metabolite.

-

Why PFP? Excellent selectivity for aromatic isomers (separating anisoyl from potential hydroxy-benzoyl metabolites).

Gradient:

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Flow: 0.4 mL/min.

MRM Transitions (Example):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

|---|

|

Data Interpretation & Troubleshooting

Analyzing Stability Data

Summarize your findings using the following logic table to determine the dominant clearance mechanism.

| Observation | Interpretation | Actionable Insight |

| High Stability in Buffer, Low in Plasma | Susceptibility to Plasma Amidases/Esterases. | The amide bond is the weak link. Consider chemical modification (e.g., N-methylation of the amide) to improve stability. |

| Stable in Plasma, High Clearance In Vivo | High Hepatic Extraction (CYP metabolism). | Look for the O-desmethyl metabolite (m/z 388) in liver microsomes. |

| Appearance of Adenosine | Hydrolysis confirmed. | The compound acts as a prodrug for adenosine. |

| No Adenosine, No Loss of Parent | High Stability. | Compound is likely renally excreted unchanged or sequestered in tissues. |

Common Artifacts (The "Ghost" Signal)

-

In-Source Fragmentation: In the MS source, the anisoyl group may fall off due to high heat/voltage, mimicking the presence of adenosine in the sample.

-

Validation: Inject a pure standard of

-Anisoyladenosine. If you see a peak at the retention time of Adenosine (m/z 268), you have chromatographic separation. If you see m/z 268 appearing at the same time as the parent, it is in-source fragmentation.

-

References

-

Borea, P. A., et al. (2018). "The A3 Adenosine Receptor: History and Perspectives." Pharmacological Reviews. Link

-

Gessi, S., et al. (2008). "Adenosine receptors and cancer."[1][2] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

Kiesman, W. F., et al. (2006). "Adenosine Deaminase-Resistant Agonists of the A2A Adenosine Receptor." Journal of Medicinal Chemistry. Link

-

Liu, J., et al. (2018). "Accurate measurement of endogenous adenosine in human blood." PLOS ONE. Link

-

Vandeputte, M. M., et al. (2020). "Metabolism of N6-substituted adenosine derivatives." Biochemical Pharmacology. (Contextual grounding for N6-stability). Link

Sources

Potential therapeutic targets of N6-Anisoyladenosine.

Executive Summary

N6-Anisoyladenosine (specifically

This guide analyzes the therapeutic potential of N6-Anisoyladenosine as a dual-action modulator :

-

G-Protein Coupled Receptor (GPCR) Ligand: Targeting the Adenosine A3 Receptor (A3AR) with high selectivity over A1 and A2A subtypes.[1]

-

Cytokinin-like Antineoplastic Agent: Inducing apoptosis in malignant cell lines via mitochondrial dysfunction and caspase activation, independent of receptor binding.

Chemical & Pharmacological Profile

Structural Distinction

It is critical to distinguish between the amide and amine linkers in

| Feature | N6-Anisoyladenosine | N6-(4-Methoxybenzyl)adenosine |

| Linker Type | Amide (Benzoyl) | Amine (Benzyl) |

| Electronic Effect | Electron-withdrawing carbonyl reduces basicity of N6.[1] | Electron-donating methylene increases basicity.[1] |

| Receptor Profile | A3AR Selective (Antagonist/Partial Agonist) | A1AR / Cytokinin (Agonist) |

| Metabolic Stability | Resistant to Adenosine Deaminase (ADA).[1] | Susceptible to ADA (slowly). |

Mechanism of Action Overview

The therapeutic efficacy of N6-Anisoyladenosine stems from its ability to bypass the rapid metabolism of endogenous adenosine while retaining the capacity to lock into the orthosteric binding site of A3AR. The anisoyl (4-methoxybenzoyl) moiety provides steric bulk that excludes the molecule from the smaller binding pockets of A1 and A2A receptors, conferring A3 selectivity .

Primary Therapeutic Targets

Adenosine A3 Receptor (A3AR)

The A3AR is the primary surface target. Unlike A1 and A2A receptors which regulate cardiovascular and neurological tone, A3AR is overexpressed in inflammatory cells and various tumor types (colon, breast, melanoma), making it a specific target for disease modification.

-

Role: Modulation of N6-Anisoyladenosine at A3AR triggers the

protein complex.[1] -

Downstream Effect: Inhibition of Adenylyl Cyclase (AC), reduction of cAMP, and modulation of the PI3K/Akt/NF-

B pathway. -

Therapeutic Outcome: Anti-inflammatory (rheumatoid arthritis) and Anti-cancer (tumor growth inhibition).

Intracellular Targets: The "Cytokinin Effect"

At higher concentrations (

-

Mitochondrial Disruption: Induces depolarization of the mitochondrial membrane potential (

). -

Caspase Activation: Triggers the intrinsic apoptotic pathway (Caspase-9

Caspase-3).[1] -

Cell Cycle Arrest: Blocks transition at the G2/M phase.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism: receptor-mediated signaling (A3AR) and intracellular cytotoxicity (Cytokinin effect).[1]

Caption: Dual signaling mechanism of N6-Anisoyladenosine via A3AR modulation and mitochondrial stress.[1]

Experimental Validation Protocols

To validate N6-Anisoyladenosine as a therapeutic candidate, the following self-validating experimental workflows are recommended.

Protocol A: A3AR Radioligand Binding Assay

Objective: Determine the affinity constant (

-

Membrane Preparation:

-

Transfect CHO (Chinese Hamster Ovary) cells with human A3AR cDNA.[1]

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge at 40,000 x g for 20 min; resuspend pellet.

-

-

Competition Binding:

-

Termination:

-

Incubate for 90 min at 25°C.

-

Filter rapidly through GF/B glass fiber filters using a cell harvester.[1]

-

-

Analysis:

Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm agonist vs. antagonist activity.

-

Cell Seeding: Plate A3AR-expressing CHO cells in 96-well plates.

-

Pre-treatment: Incubate cells with Rolipram (10

M) to inhibit phosphodiesterase (preventing cAMP degradation).[1] -

Stimulation:

-

Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.[1]

-

Result Interpretation: If N6-Anisoyladenosine is an agonist, cAMP levels will decrease (via

).[1] If antagonist, it will reverse the effect of a known agonist (like IB-MECA).

-

Experimental Workflow Diagram

Caption: Step-by-step validation workflow for determining A3AR affinity and functional efficacy.

References

-

Volpini, R., et al. (2002). "Synthesis and biological evaluation of N6-substituted adenosines as adenosine A3 receptor ligands." Journal of Medicinal Chemistry. Link

-

Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery.[1] Link

-

Gessi, S., et al. (2008). "The A3 adenosine receptor: An enigmatic player in cancer." Pharmacology & Therapeutics.[1][2] Link

-

Borea, P. A., et al. (2018).[3] "The A3 Adenosine Receptor: History and Perspectives." Pharmacological Reviews. Link

-

PubChem Compound Summary. (2023). "Adenosine, N-(4-methoxybenzoyl)-".[1] National Center for Biotechnology Information.[1] Link[1]

Sources

N6-Anisoyladenosine CAS number and molecular formula.

Technical Monograph: N6-Anisoyladenosine ( -An-A)

Executive Summary

N6-Anisoyladenosine (N6-(4-methoxybenzoyl)adenosine) is a modified nucleoside characterized by the acylation of the exocyclic amine of adenosine with a p-anisoyl group. While often overshadowed by its analog N6-Benzoyladenosine (

This guide details the chemical identity, a validated "Transient Protection" synthesis protocol, and the functional applications of this molecule in nucleic acid chemistry.[1]

Chemical Identity & Properties

Core Data

| Parameter | Specification |

| Chemical Name | N6-(4-Methoxybenzoyl)adenosine |

| Common Abbreviation | |

| CAS Number | 56883-05-7 |

| Molecular Formula | |

| Molecular Weight | 401.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in water |

Structural Visualization

The molecule consists of the adenosine core (adenine base + ribose sugar) modified at the

Synthesis Methodology: Transient Protection Strategy

The most robust method for synthesizing N6-Anisoyladenosine avoids the tedious protection-deprotection of the sugar hydroxyls by using Transient Silylation . This "One-Pot" protocol ensures regioselectivity for the exocyclic amine.

Experimental Protocol

Reagents Required:

-

Adenosine (dried)

-

p-Anisoyl Chloride (4-Methoxybenzoyl chloride)

-

Anhydrous Pyridine[5]

-

Ammonium Hydroxide (

)[2]

Step-by-Step Workflow:

-

Transient Silylation (In Situ Protection):

-

Suspend dried Adenosine (1 eq) in anhydrous Pyridine.

-

Add TMSCl (5 eq) dropwise at

. -

Mechanism: TMSCl reacts with the 2', 3', and 5' hydroxyls and the N6-amine to form a persilylated intermediate. This solubilizes the nucleoside and protects the oxygens.

-

-

N6-Acylation:

-

Add p-Anisoyl Chloride (1.1 eq) to the mixture.

-

Stir at ambient temperature for 2–4 hours.

-

Mechanism: The N6-silyl-amine bond is highly reactive toward acyl chlorides. The anisoyl group selectively displaces the silyl group at the nitrogen position, forming the stable amide bond.

-

-

Hydrolysis (Deprotection):

-

Cool the mixture and add water followed by aqueous ammonia (

). -

Stir for 15–30 minutes.

-

Mechanism: The O-Si (silyl ether) bonds are unstable in aqueous base and hydrolyze rapidly back to free hydroxyls. The N-Anisoyl (amide) bond is stable under these mild hydrolytic conditions.

-

-

Isolation:

-

Concentrate the mixture under reduced pressure.

-

Precipitate the product from water/ethanol or purify via crystallization.

-

Synthesis Logic Diagram

Analytical Profiling & Validation

To validate the synthesized compound, researchers should verify the following analytical markers:

UV Spectroscopy

The introduction of the anisoyl group extends the conjugation system of the adenine ring.

- : Expect a bathochromic shift (red shift) compared to adenosine (260 nm).

-

Typical

: ~275–280 nm (in Methanol).

-NMR (DMSO- )

Key diagnostic signals confirm the presence of the anisoyl group and the integrity of the adenosine core:

-

Methoxy Singlet: A sharp singlet integrating to 3 protons at

3.8–3.9 ppm ( -

Anisoyl Aromatics: Two doublets (AA'BB' system) in the aromatic region (

7.0–8.0 ppm ), distinct from the purine protons. -

Purine Protons: H-2 and H-8 singlets typically appear around

8.4–8.7 ppm . -

Anomeric Proton: H-1' doublet at

5.9–6.1 ppm .

Applications in Research

Oligonucleotide Synthesis (Protecting Group)

In the context of solid-phase RNA/DNA synthesis, the N6-amino group must be protected to prevent side reactions during phosphoramidite coupling.[1]

-

Stability Profile: The anisoyl group is an amide. Due to the electron-donating methoxy group, the carbonyl carbon is less electrophilic than in the standard benzoyl group. This makes the N6-Anisoyl group slightly more stable to acidic conditions (depurination) but potentially slower to remove during final ammonolysis.

-

Usage: It is used when a protecting group with different solubility or crystallization properties than the standard Benzoyl (Bz) or Acetyl (Ac) groups is required.

Structural Biology

N6-Anisoyladenosine is often used in X-ray crystallography studies of RNA-protein complexes. The rigid, planar anisoyl group can facilitate lattice formation and provide anomalous scattering signals if halogenated derivatives are used, though the standard anisoyl is used for stacking interactions.

Medicinal Chemistry

As a nucleoside analog, it serves as a scaffold for developing Adenosine Receptor (AR) Ligands . The N6-position is a critical determinant for A1 vs. A3 receptor selectivity. The bulky anisoyl group probes the hydrophobic pocket of the receptor binding site.

References

-

Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient Protection: Efficient One-Pot Synthesis of N6-Benzoyl and N6-Isobutyryl Nucleosides. Journal of the American Chemical Society.[6] (Foundational methodology for N6-acylation via TMSCl). [Link]

-

PubChem. Adenosine, N-(4-methoxybenzoyl)- Compound Summary. National Library of Medicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trimethylchlorosilane: a novel activating reagent in nucleotide synthesis via the phosphoramidite route - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: N6-Anisoyladenosine in Cell Culture Systems

Executive Summary & Mechanism of Action

N6-Anisoyladenosine is a synthetic N6-substituted adenosine analog. Unlike N6-benzyladenosines (which contain an amine linkage), N6-Anisoyladenosine features an amide (acyl) linkage at the N6 position. This structural modification imparts unique stability and biological properties.

In mammalian cell culture, this compound exhibits a dual mechanism of action that researchers must distinguish during experimental design:

-

Extracellular Signaling (GPCR Mediated): It acts as a ligand for Adenosine Receptors, showing particular affinity for the A3 Adenosine Receptor (A3AR) . Activation of A3AR (Gi-coupled) inhibits adenylyl cyclase, reduces cAMP levels, and can trigger pro-apoptotic signaling pathways (e.g., NF-κB inhibition, Wnt pathway modulation).

-

Intracellular Metabolic Interference: N6-Anisoyladenosine is a substrate for Adenosine Kinase (AK) . It is transported into the cell via Nucleoside Transporters (ENTs/CNTs) and phosphorylated to its mono-, di-, and tri-phosphate forms. These analogs can inhibit DNA/RNA synthesis or disrupt the ATP pool, leading to cytotoxicity.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways triggered by N6-Anisoyladenosine.

Caption: Dual-action pathway of N6-Anisoyladenosine involving surface receptor signaling (A3AR) and intracellular metabolic activation via Adenosine Kinase.

Physicochemical Properties & Preparation

Critical Warning: N6-Anisoyladenosine is poorly soluble in water. Attempting to dissolve it directly in cell culture media will result in precipitation and inaccurate dosing.

Solubility & Storage Table

| Parameter | Specification | Notes |

| Solvent of Choice | DMSO (Dimethyl sulfoxide) | Soluble up to ~25-50 mM. |

| Alternative Solvent | Ethanol | Less recommended due to higher volatility/toxicity in some lines. |

| Aqueous Solubility | Negligible | Do NOT dissolve in PBS or Water directly. |

| Stock Storage | -20°C or -80°C | Stable for 6 months. Avoid repeated freeze-thaw cycles. |

| Working Conc. | 0.1 µM – 100 µM | Depends on assay (Signaling vs. Cytotoxicity). |

Protocol: Preparation of 10 mM Stock Solution

-

Calculate: For 5 mg of N6-Anisoyladenosine (MW 401.37):

-

Dissolve: Add 1.245 mL of sterile, cell-culture grade DMSO to the vial containing 5 mg of powder.

-

Vortex: Vortex vigorously for 30 seconds until the solution is completely clear.

-

Aliquot: Dispense into 50 µL aliquots in sterile microcentrifuge tubes.

-

Store: Label and store at -20°C.

Experimental Protocols

Experiment A: Antiproliferative/Cytotoxicity Assay

Objective: Determine the IC50 of N6-Anisoyladenosine in cancer cell lines (e.g., HL-60, MCF-7).

Rationale: This assay measures the cumulative effect of both receptor signaling and intracellular nucleotide accumulation over 24-72 hours.

Step-by-Step Protocol:

-

Seeding: Seed cells in 96-well plates.

-

Preparation of Working Solutions:

-

Thaw a 10 mM DMSO stock aliquot.

-

Prepare a 2X serial dilution in complete culture media.

-

Note: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

-

Example Doses: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 (Vehicle).

-

-

Treatment: Add 100 µL of the 2X drug solutions to the respective wells (Final volume 200 µL).

-

Incubation: Incubate at 37°C, 5% CO₂ for 48 to 72 hours .

-

Readout: Add 20 µL of MTT (5 mg/mL) or use CellTiter-Glo® per manufacturer instructions.

-

Analysis: Normalize absorbance/luminescence to the Vehicle Control (DMSO only). Plot log(concentration) vs. % Viability to calculate IC50.

Experiment B: A3 Adenosine Receptor Signaling (cAMP Modulation)

Objective: Verify if N6-Anisoyladenosine acts as an A3AR agonist in your specific cell model.

Rationale: A3AR is Gi-coupled. Agonists will inhibit Forskolin-induced cAMP accumulation.

Step-by-Step Protocol:

-

Seeding: Seed cells (e.g., CHO-K1 expressing A3AR or endogenous A3AR+ cells) in 24-well plates.

-

Pre-incubation: Wash cells with PBS and add serum-free media containing IBMX (0.5 mM) (a phosphodiesterase inhibitor) for 30 minutes. This prevents cAMP degradation.

-

Stimulation:

-

Group 1 (Basal): Vehicle only.

-

Group 2 (Forskolin): Forskolin (10 µM) only (Induces cAMP spike).

-

Group 3 (Treatment): Forskolin (10 µM) + N6-Anisoyladenosine (10 µM).

-

Group 4 (Specificity Control): Forskolin + N6-Anisoyladenosine + MRS1523 (1 µM, selective A3 antagonist).

-

-

Incubation: Incubate for 15–30 minutes at 37°C. (Signaling is rapid).

-

Lysis & Detection: Lyse cells immediately and quantify cAMP using a competitive ELISA or TR-FRET kit.

-

Result Interpretation: If N6-Anisoyladenosine is an agonist, Group 3 cAMP levels should be significantly lower than Group 2. Group 4 should reverse this effect, restoring cAMP levels to match Group 2.

Mechanistic Validation Strategy (Self-Validating Controls)

To publish robust data, you must distinguish between the receptor-mediated effect and the intracellular metabolic effect. Use the following inhibitor strategy:

| Inhibitor | Target | Expected Outcome if Mechanism is... |

| MRS1523 (1 µM) | A3 Adenosine Receptor (Antagonist) | Receptor-Mediated: Cytotoxicity/Signaling is BLOCKED.Metabolic: No effect on cytotoxicity. |

| ABT-702 (10 µM) or Iodotubercidin | Adenosine Kinase (Inhibitor) | Receptor-Mediated: No effect.Metabolic: Cytotoxicity is BLOCKED (prevents phosphorylation to active nucleotide). |

| NBMPR (10 µM) | ENT1 Transporter (Inhibitor) | Receptor-Mediated: No effect.Metabolic: Cytotoxicity is REDUCED (prevents drug entry). |

Troubleshooting Guide

-

Precipitation in Media:

-

Cause: Adding 100% DMSO stock directly to a large volume of cold media.

-

Solution: Dilute the stock stepwise in a small volume of warm media while vortexing, then add to the bulk media. Keep final DMSO < 0.5%.

-

-

High Background Cell Death:

-

Cause: DMSO concentration > 1% or "Anisoyl" group hydrolysis.

-

Solution: Always include a "Vehicle Control" with the exact same % DMSO. Ensure fresh stock preparation.

-

-

No Effect Observed:

-

Cause: Cell line may lack A3AR expression or Adenosine Kinase activity.

-

Solution: Perform Western Blot for A3AR and Adenosine Kinase. Use a known positive control like IB-MECA (A3 agonist) or Adenosine (AK substrate).

-

References

-

Adenosine Kinase Substrate Specificity

-

Iltzsch, M. H., et al. (1995). Metabolism and Selective Toxicity of 6-Nitrobenzylthioinosine in Toxoplasma gondii. This paper establishes N6-Anisoyladenosine as a high-affinity substrate for Adenosine Kinase (92-100% phosphorylation rate relative to adenosine).[2]

-

-

A3 Adenosine Receptor Pharmacology

- Jacobson, K. A., et al. (1995). Structure-activity relationships of N6-substituted adenosine derivatives at A1, A2, and A3 adenosine receptors.

-

Cytokinin Riboside Cytotoxicity

- Dolezal, K., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Describes the antiproliferative mechanisms of N6-substituted adenosines in cancer lines.

-

Chemical Properties & Synthesis

-

PubChem Compound Summary for CID 10092434: Adenosine, N-(4-methoxybenzoyl)-.[3]

-

Sources

Application Note: High-Resolution Kinome Profiling & Target Deconvolution using N6-Anisoyladenosine

Abstract

N6-Anisoyladenosine (N6-AA) is a synthetic adenosine derivative featuring a 4-methoxybenzoyl modification at the N6 position. In the context of drug development and proteomics, N6-AA serves as a critical chemical probe for mapping the ATP-binding proteome (kinome and purinome) . Its bulky hydrophobic N6-substituent allows it to probe the "gatekeeper" regions of kinase active sites, distinguishing between kinases with open vs. sterically restricted ATP pockets. This Application Note details the use of N6-AA in Competitive Chemical Proteomics (Kinobeads™ assays) and Affinity Enrichment workflows to identify specific kinase targets, characterize off-target liabilities, and elucidate signaling mechanisms.

Introduction: The N6-Modification Advantage

The human kinome comprises over 500 protein kinases, sharing a highly conserved ATP-binding pocket. Achieving selectivity for specific kinases requires exploiting subtle structural differences, particularly in the "hinge region" and the hydrophobic back pocket controlled by the "gatekeeper" residue.

N6-Anisoyladenosine mimics ATP but carries a bulky anisoyl (4-methoxybenzoyl) group.

-

Mechanism: The N6-nitrogen of adenosine forms a hydrogen bond with the kinase hinge region. Substitutions at this position project into the solvent-exposed area or the hydrophobic pocket, depending on conformation.

-

Selectivity Filter: Only kinases with sufficient plasticity or specific hydrophobic pockets can accommodate the anisoyl group. This makes N6-AA an excellent tool for sub-kinome profiling —filtering the broad kinome down to a specific subset of "anisoyl-responsive" targets.

Key Applications

-

Target Deconvolution: Identifying the protein targets of N6-AA and related adenosine analogs.

-

Selectivity Profiling: Using N6-AA as a competitor to determine the binding affinity (

) of kinases in complex lysates. -

Structural Probing: Mapping the steric tolerance of kinase active sites.

Experimental Workflow: Competitive Chemoproteomics

The most robust application of N6-Anisoyladenosine in proteomics is as a soluble competitor in a Kinobeads competition assay . In this format, a broad-spectrum ATP-affinity matrix captures the bulk kinome, and free N6-AA is used to selectively elute (compete off) its specific targets.

Principle of the Assay

-

Immobilization: A "mixed-bed" kinase affinity matrix (e.g., immobilized ATP or broad-spectrum inhibitors like staurosporine/purvalanol B) is used to capture a large fraction of the kinome from cell lysate.

-

Competition: The lysate is incubated with the beads in the presence of increasing concentrations of free N6-Anisoyladenosine.

-

Readout: Proteins that bind N6-AA will be prevented from binding the beads (or displaced). Quantitative Mass Spectrometry (TMT or Label-Free) measures the reduction in bead-bound protein intensity, allowing the calculation of

and apparent

Workflow Diagram

Caption: Workflow for Competitive Chemoproteomics using N6-Anisoyladenosine to profile kinase targets.

Detailed Protocol: Competition Binding Assay

Materials & Reagents[1]

-

Compound: N6-Anisoyladenosine (purity >98%).

-

Affinity Matrix: Gamma-Aminophenyl-ATP-Sepharose or customized Kinobeads (mixture of broad-spectrum inhibitors).

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 2.5 mM Na3VO4, Protease Inhibitor Cocktail.

-

Wash Buffer: 50 mM HEPES (pH 7.5), 1 M NaCl, 0.5% Triton X-100.

-

Elution/Digestion: 50 mM Tris-HCl (pH 8.0), Urea (optional), Trypsin (Sequencing Grade).

Step-by-Step Methodology

Step 1: Lysate Preparation[1]

-

Harvest

cells (e.g., HeLa, Jurkat, or tissue homogenate). -

Wash with ice-cold PBS.

-

Lyse in Lysis Buffer for 30 min at 4°C with rotation.

-

Clarify by ultracentrifugation (100,000 x g, 20 min, 4°C) to remove membranes and insoluble debris.

-

Determine protein concentration (BCA assay). Adjust to 5 mg/mL.

Step 2: Competition Incubation

-

Aliquot lysate into 4 samples (1 mL each).

-

Add N6-Anisoyladenosine to samples at final concentrations:

-

Vehicle (DMSO control)

-

Low: 100 nM

-

Mid: 1 µM

-

High: 10 µM

-

-

Incubate for 45 min at 4°C (pre-equilibration of drug-target complex).

Step 3: Affinity Capture

-

Add 30 µL of equilibrated Affinity Matrix (Beads) to each sample.

-

Incubate for 2 hours at 4°C with end-over-end rotation.

-

Note: Targets bound by N6-AA in Step 2 will be "blocked" from binding the beads.

-

-

Spin down beads (1000 x g, 1 min) and discard supernatant.

Step 4: Washing & Digestion

-

Wash beads 3x with Lysis Buffer .

-

Wash beads 2x with Wash Buffer (High salt reduces non-specific binding).

-

Wash beads 1x with 50 mM Tris-HCl (pH 8.0) to remove detergent.

-

Resuspend beads in 50 µL Digestion Buffer (50 mM Tris, 2 M Urea, 5 µg/mL Trypsin).

-

Incubate overnight at 37°C.

Step 5: MS Analysis

-

Collect supernatant (peptides).

-

Desalt using C18 StageTips.

-